molecular formula C12H14N4OS B2407247 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1216277-38-1

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B2407247
CAS RN: 1216277-38-1
M. Wt: 262.33
InChI Key: HAOLZTWWFQEFSW-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazole and thiadiazine ring system.

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold has demonstrated potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative effects against various cancer cell lines. These studies highlight its ability to inhibit cancer cell growth and induce apoptosis. Further investigations are ongoing to optimize its efficacy and safety .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its unique structure allows it to interact with microbial targets, making it a promising candidate for developing new antimicrobial agents. Researchers are exploring its potential in combating drug-resistant infections .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have shown analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory disorders .

Antioxidant Potential

The compound’s antioxidant activity is of interest due to its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative conditions and cardiovascular disorders .

Enzyme Inhibition

Researchers have explored the inhibition of enzymes by triazolothiadiazine derivatives. These compounds can target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Modulating enzyme activity is essential for treating various diseases, and this scaffold offers exciting possibilities .

Antiviral Activity

Preliminary studies suggest that triazolothiadiazine derivatives may exhibit antiviral effects. Their mechanism of action involves interfering with viral replication or entry. Researchers are investigating their potential against specific viruses, including HIV and other emerging pathogens .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-6,11,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLZTWWFQEFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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